molecular formula C10H22O3 B8304495 3,3'-Oxybis(3-methylbutan-1-ol)

3,3'-Oxybis(3-methylbutan-1-ol)

Cat. No. B8304495
M. Wt: 190.28 g/mol
InChI Key: WYXGEMVCWVPRGW-UHFFFAOYSA-N
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Patent
US08895691B2

Procedure details

To a flask containing 3,3′-oxybis(3-methylbutan-1-yl) diacetate (0.274 g, 1 mmol), was added 10 mL of 2.0N methanolic ammonia and the reaction was stirred overnight at room temperature. Solvent was then removed under reduced pressure. Compound was then dissolved in 20 mL diethyl ether and precipitate was filtered out. Filtrate was then reduced under vacuum to yield a colorless liquid. (0.187 g yield) 1H NMR (400 MHz, CDCl3): δ 1.61 (s, 12H), 2.04 (t, J=6.6, 4H), 3.88 (t, J=6.6, 4H).
Name
3,3′-oxybis(3-methylbutan-1-yl) diacetate
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][C:7]([O:10][C:11]([CH3:19])([CH3:18])[CH2:12][CH2:13][O:14]C(=O)C)([CH3:9])[CH3:8])(=O)C>N>[O:10]([C:11]([CH3:19])([CH3:18])[CH2:12][CH2:13][OH:14])[C:7]([CH3:8])([CH3:9])[CH2:6][CH2:5][OH:4]

Inputs

Step One
Name
3,3′-oxybis(3-methylbutan-1-yl) diacetate
Quantity
0.274 g
Type
reactant
Smiles
C(C)(=O)OCCC(C)(C)OC(CCOC(C)=O)(C)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Compound was then dissolved in 20 mL diethyl ether
FILTRATION
Type
FILTRATION
Details
precipitate was filtered out
CUSTOM
Type
CUSTOM
Details
to yield a colorless liquid
CUSTOM
Type
CUSTOM
Details
(0.187 g yield) 1H NMR (400 MHz, CDCl3): δ 1.61 (s, 12H), 2.04 (t, J=6.6, 4H), 3.88 (t, J=6.6, 4H)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O(C(CCO)(C)C)C(CCO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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